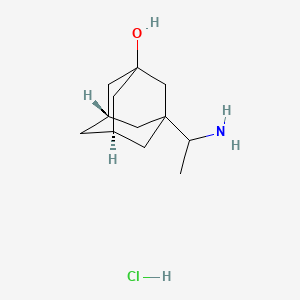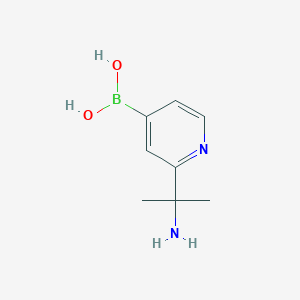![molecular formula C12H17NO2 B11758091 [Ethyl-(4-methyl-benzyl)-amino]-acetic acid](/img/structure/B11758091.png)
[Ethyl-(4-methyl-benzyl)-amino]-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[Etil-(4-metil-bencil)-amino]-ácido acético es un compuesto orgánico que presenta un grupo bencilo sustituido con un grupo metilo en la posición para, un grupo etilo y una porción de aminoácido acético.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de [Etil-(4-metil-bencil)-amino]-ácido acético normalmente implica los siguientes pasos:
Formación del intermedio bencilamina: El material de partida, cloruro de 4-metilbencilo, se somete a una reacción de sustitución nucleofílica con etilamina para formar etil-(4-metil-bencil)-amina.
Reacción de acilación: El intermedio se hace reaccionar entonces con ácido cloroacético en condiciones básicas para producir [Etil-(4-metil-bencil)-amino]-ácido acético.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala, utilizando reactores de flujo continuo y condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
[Etil-(4-metil-bencil)-amino]-ácido acético puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El grupo bencilo puede oxidarse para formar un derivado de benzaldehído o ácido benzoico.
Reducción: El grupo amino puede reducirse para formar una amina primaria.
Sustitución: El grupo bencilo puede sufrir reacciones de sustitución aromática electrofílica, como la nitración o la halogenación.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio (LiAlH₄) o borohidruro de sodio (NaBH₄).
Sustitución: Se emplean reactivos como ácido nítrico (HNO₃) para la nitración o bromo (Br₂) para la bromación.
Productos principales
Oxidación: Derivados de benzaldehído o ácido benzoico.
Reducción: Derivados de amina primaria.
Sustitución: Derivados de bencilo nitro o halogenados.
Aplicaciones en investigación científica
[Etil-(4-metil-bencil)-amino]-ácido acético tiene varias aplicaciones en investigación científica:
Química: Utilizado como bloque de construcción en la síntesis orgánica para la preparación de moléculas más complejas.
Biología: Investigado por su posible papel en las vías bioquímicas y como ligando en los estudios de receptores.
Medicina: Explorado por sus posibles efectos terapéuticos, incluyendo propiedades antiinflamatorias y antimicrobianas.
Industria: Utilizado en la síntesis de productos químicos especiales y productos farmacéuticos.
Aplicaciones Científicas De Investigación
[Ethyl-(4-methyl-benzyl)-amino]-acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
El mecanismo de acción de [Etil-(4-metil-bencil)-amino]-ácido acético implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede inhibir o activar estos objetivos, dando lugar a diversos efectos biológicos. Por ejemplo, puede unirse a los sitios activos de las enzimas, alterando su actividad y afectando a las vías metabólicas.
Comparación Con Compuestos Similares
Compuestos similares
Bencilamina: Un análogo más simple sin los grupos etilo y ácido acético.
4-Metilbencilamina: Estructura similar pero carece de la porción de ácido acético.
Ácido fenilacético: Contiene un grupo fenilo en lugar de un grupo bencilo.
Singularidad
[Etil-(4-metil-bencil)-amino]-ácido acético es único debido a su combinación específica de grupos funcionales, que confieren una reactividad química y actividad biológica distintas. Esto lo convierte en un compuesto valioso para diversas aplicaciones en investigación e industria.
Propiedades
Fórmula molecular |
C12H17NO2 |
|---|---|
Peso molecular |
207.27 g/mol |
Nombre IUPAC |
2-[ethyl-[(4-methylphenyl)methyl]amino]acetic acid |
InChI |
InChI=1S/C12H17NO2/c1-3-13(9-12(14)15)8-11-6-4-10(2)5-7-11/h4-7H,3,8-9H2,1-2H3,(H,14,15) |
Clave InChI |
DATRQTFLAWCSPM-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC1=CC=C(C=C1)C)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,6-Dihydropyrimido[4,5-g]pteridine-2,4,7,9(3H,8H)-tetraone](/img/structure/B11758008.png)
![[(3-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11758021.png)






![Ethanone,2,2,2-trifluoro-1-[4-(1H-pyrazol-1-yl)phenyl]-](/img/structure/B11758059.png)



![8-Fluoro-9-methyl-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B11758073.png)
![4-Iodo-1H-pyrrolo[2,3-b]pyridine-2,6(3H,7H)-dione](/img/structure/B11758075.png)
